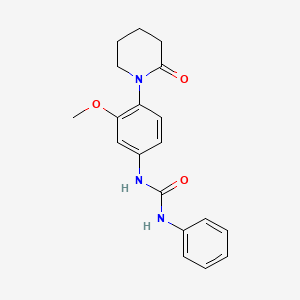

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-13-15(21-19(24)20-14-7-3-2-4-8-14)10-11-16(17)22-12-6-5-9-18(22)23/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOZAWAQEOTGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.

Coupling with Phenylurea: The final step involves coupling the piperidinone derivative with phenylurea using a coupling reagent like carbodiimide or a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents), or nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Functionalized derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Phenylurea Derivatives

Alkoxy-Substituted Phenylureas

Compounds such as 1-(4-(hexyloxy)phenyl)-3-phenylurea (C19H24N2O2) and 1-(4-(hexadecyloxy)phenyl)-3-phenylurea (C29H44N2O2) feature linear alkyl chains instead of the 2-oxopiperidinyl group . These alkoxy groups increase hydrophobicity, with longer chains (e.g., hexadecyloxy) significantly elevating molecular weight (452.79 g/mol vs. ~459.5 g/mol for the target compound) and reducing aqueous solubility .

Electron-Withdrawing Substituents

1-(4-Cyanophenyl)-3-phenylurea (C14H11N3O) and derivatives like 1-(4-cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea (C15H10F3N3O) incorporate electron-withdrawing groups (cyano, trifluoromethyl) . For instance, the cyano group in 6i (ESI-MS m/z: 238.1 [M+H]+) may enhance metabolic stability but reduce solubility relative to the target compound’s oxopiperidinyl group .

Heterocyclic Modifications

Piperidinone-Containing Derivatives

Apixaban (C25H25N5O4), an anticoagulant, shares the 2-oxopiperidinyl group but incorporates it into a pyrazolo-pyridine scaffold . The target compound’s simpler structure lacks this fused heterocyclic system, suggesting divergent pharmacological profiles. However, the shared 2-oxopiperidinyl group may confer similar hydrogen-bonding interactions with biological targets, such as serine proteases in coagulation pathways .

Pyridyl and Thiazolyl Derivatives

Forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea, C12H10ClN3O) replaces the phenyl ring with a chloropyridyl group, acting as a plant growth regulator . The pyridyl nitrogen enhances polarity and metal-coordination capacity compared to the target compound’s methoxy-phenyl moiety. Similarly, 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i, C17H14ClN3OS) introduces a thiazole ring, which may improve binding to kinase targets due to sulfur’s electronegativity .

Biological Activity

1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea, also known as a derivative of urea, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, particularly in the context of anticoagulation and cancer therapy. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C20H25N3O3

- Molecular Weight : 355.43 g/mol

- CAS Number : 2034536-09-7

- Structure : The compound features a methoxy group, a piperidinone moiety, and a phenylurea structure that contributes to its biological activity.

The primary target for this compound is activated factor X (FXa) in the coagulation cascade. By acting as a direct inhibitor of FXa, it effectively reduces thrombin generation, which is crucial in platelet aggregation and clot formation. This mechanism positions the compound as a potential therapeutic agent in managing thrombotic disorders.

Pharmacokinetics

Studies indicate that this compound exhibits:

- Good Bioavailability : Ensures effective absorption and distribution in biological systems.

- Low Clearance Rate : Suggests prolonged action within the body.

- Small Volume of Distribution : Indicates targeted action with minimal systemic exposure.

Anticoagulant Effects

Research has demonstrated that this compound possesses significant anticoagulant properties. In vitro studies have shown an inhibitory constant of 0.08 nM for human FXa , highlighting its potency as an anticoagulant agent .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results:

- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

- The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, followed by urea linkage using carbodiimide coupling agents. Stepwise assembly of the 2-oxopiperidin-1-yl and methoxyphenyl moieties is critical. Reaction conditions such as solvent polarity (e.g., dry toluene for moisture-sensitive steps), temperature control (e.g., reflux for 8–12 hours), and catalyst choice (e.g., Pd(PPh₃)₄) significantly affect yield and purity. Purification via column chromatography or crystallization from ethanol/water mixtures is recommended .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and urea linkage integrity.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for biological assays).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for stability studies (e.g., N–H···O interactions in urea derivatives) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles.

- Engineering Controls : Mechanical exhaust ventilation to minimize inhalation risks.

- Emergency Measures : Safety showers/eye wash stations for accidental exposure. Contaminated clothing must be washed before reuse .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its molecular interactions and stability?

- Methodological Answer : X-ray crystallography reveals intermolecular hydrogen bonds (e.g., urea N–H···O=C) and π-π stacking between phenyl groups, which stabilize the solid-state structure. These interactions influence solubility and melting points. Comparative studies with analogs (e.g., 1-[3-(hydroxymethyl)phenyl]-3-phenylurea) show that substituent electronegativity modulates hydrogen-bond strength and crystal packing efficiency .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH, temperature, and cell line viability (e.g., Factor VIIa binding assays vs. cellular uptake studies).

- Purity Verification : Use orthogonal methods (HPLC, LC-MS) to rule out impurities as confounding factors.

- Structural Analog Comparison : Benchmark activity against well-characterized derivatives (e.g., Apixaban analogs with similar urea scaffolds) to identify structure-activity relationships (SAR) .

Q. How does modifying the methoxy or phenyl groups affect the compound's pharmacokinetic properties?

- Methodological Answer :

- Methoxy Group : Replacing the 3-methoxy group with bulkier substituents (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility.

- Phenyl Group : Fluorination at the para position (e.g., 4-fluorophenyl) improves blood-brain barrier penetration, as seen in related urea-based inhibitors. Computational logP predictions and in vitro CYP450 assays validate these modifications .

Q. What computational methods are used to model interactions between this compound and biological targets like Factor VIIa?

- Methodological Answer :

- Molecular Docking : Utilizes programs like AutoDock Vina to predict binding modes within Factor VIIa's catalytic pocket.

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations) by analyzing RMSD and hydrogen bond occupancy.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity changes upon structural modifications (e.g., 2-oxopiperidin-1-yl substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.